4-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a heterocyclic compound that features both pyrazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction of hydrazines with 1,3-diketones . The pyrimidine moiety can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds . The final step involves coupling the pyrazole and pyrimidine intermediates under suitable conditions, such as using a base like potassium carbonate in a polar solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can also streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-2-PYRIMIDINYL]AMINE
Uniqueness
N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to the presence of both a trifluoromethyl group and a methyl group on the pyrimidine ring. This unique combination enhances its lipophilicity and potential for biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H16F3N5 |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
4-methyl-N-[3-(3-methylpyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H16F3N5/c1-9-4-7-21(20-9)6-3-5-17-12-18-10(2)8-11(19-12)13(14,15)16/h4,7-8H,3,5-6H2,1-2H3,(H,17,18,19) |
InChI Key |
GPWALAUGVMOIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCCNC2=NC(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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